molecular formula C12H14F3NO2 B149191 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS No. 287952-67-4

4-[4-(Trifluoromethoxy)phenoxy]piperidine

Katalognummer B149191
CAS-Nummer: 287952-67-4
Molekulargewicht: 261.24 g/mol
InChI-Schlüssel: RPQOTFPZKNHYFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-[4-(Trifluoromethoxy)phenoxy]piperidine is a fluorinated piperidine derivative that has been studied for its potential applications in medicinal chemistry. It is a structural analog of fluoxetine and has been found to be more active as an inhibitor of serotonin uptake . This compound is a promising building block for the synthesis of various secondary amines containing the CF3O-group, which is a valuable moiety in drug design due to its lipophilic character and metabolic stability .

Synthesis Analysis

The synthetic approach to 4-[4-(Trifluoromethoxy)phenoxy]piperidine involves a multi-step process starting from 4-hydroxypiperidine or 4-(hydroxymethyl)piperidine. The key steps include acylation, transformation to the corresponding S-methyl xanthate, desulfurization/fluorination, and removal of protective groups. The overall yields reported for the synthesis of 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine were 40% and 13.5%, respectively . This synthetic method is efficient for multigram preparation and can be adapted for the synthesis of other secondary amines with the CF3O-group.

Molecular Structure Analysis

The molecular structure of 4-[4-(Trifluoromethoxy)phenoxy]piperidine has been characterized by various spectroscopic methods, including ^1H, ^13C, and ^19F NMR spectroscopy, mass spectrometry, and elemental analysis . The compound's structure is also closely related to that of fluoxetine, and it serves as a superpositional analog of the enantiomeric forms of fluoxetine .

Chemical Reactions Analysis

The compound has been used as a building block in various chemical reactions. For instance, it has been involved in a tandem Aza[4 + 2]/Allylboration reaction, which is a novel multicomponent reaction for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives . This reaction is highly valuable for combinatorial chemistry and natural product synthesis due to its ability to introduce multiple elements of diversity in a single operation.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-[4-(Trifluoromethoxy)phenoxy]piperidine are not detailed in the provided papers, the presence of the trifluoromethoxy group is known to impart lipophilicity and metabolic stability to the molecule . These properties are crucial for the development of pharmacologically active compounds, as they can affect the compound's bioavailability and resistance to metabolic degradation.

Wissenschaftliche Forschungsanwendungen

  • Multidrug-Resistant Tuberculosis (MDR-TB) Research : 4-[4-(Trifluoromethoxy)phenoxy]piperidine-related substances have been identified in the context of MDR-TB drug research. A high-performance liquid chromatography method detected several related substances at trace levels in a drug substance for MDR-TB. These substances were characterized using techniques like NMR, FT-IR, and HRMS, proposing a mechanism for their formation (Jayachandra et al., 2018).

  • Serotonin Uptake Inhibition : A study synthesized a molecule approximating a superposition of the enantiomers of fluoxetine, which included a 4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine structure. This compound showed higher activity than the enantiomers of fluoxetine as an inhibitor of serotonin uptake (Corey et al., 1993).

  • Radiolabeled Probes for σ-1 Receptors : Halogenated 4-(phenoxymethyl)piperidines, including derivatives of 4-[4-(Trifluoromethoxy)phenoxy]piperidine, were synthesized as potential δ receptor ligands. These compounds were evaluated for their affinity and selectivity using receptor binding assays, indicating their potential as probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

  • Antidepressant Activity : Compounds including 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols were synthesized and evaluated for antidepressant activity. These compounds showed fluoxetine-like antireserpine and anorexigenic activity (Kumar et al., 2004).

  • Synthesis and Characterization : The synthesis and characterization of novel phenoxy acetyl carboxamides, including derivatives of 4-[4-(Trifluoromethoxy)phenoxy]piperidine, were conducted. These compounds were evaluated for their antioxidant and antinociceptive activities, showing significant biological activity (Manjusha et al., 2022).

  • Synthetic Approach for Medicinal Chemistry : A study developed a synthetic approach for preparing 4-(trifluoromethoxy)piperidine and its derivatives, which are considered promising building blocks for medicinal chemistry (Logvinenko et al., 2021).

  • Anti-Tuberculosis Activity : Piperidinol analogs, including those related to 4-[4-(Trifluoromethoxy)phenoxy]piperidine, were identified and synthesized for anti-tuberculosis activity. Some of these compounds demonstrated good anti-tuberculosis activity, although side effects precluded further advancement (Sun et al., 2009).

Safety And Hazards

This compound may cause skin and eye irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Eigenschaften

IUPAC Name

4-[4-(trifluoromethoxy)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-4,10,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQOTFPZKNHYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583030
Record name 4-[4-(Trifluoromethoxy)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Trifluoromethoxy)phenoxy]piperidine

CAS RN

287952-67-4
Record name 4-[4-(Trifluoromethoxy)phenoxy]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287952-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Trifluoromethoxy)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Tert-butyl 4-(4-trifluoromethoxyphenoxy)-piperidine-1-carboxylate (92 g, 254.59 mmol) prepared in Reference Example 189 was dissolved in methylene chloride (100 ml). Trifluoroacetic acid (200 ml) was added dropwise to this solution at room temperature, and the mixture was stirred overnight. The reaction mixture was concentrated under reduced pressure, and the residue was then dissolved in methylene chloride, which was neutralized with a sodium hydroxide aqueous solution. The mixture was extracted with methylene chloride. The extract was washed with brine, dried over sodium sulfate, and then filtered. The filtrate was concentrated under reduced pressure, and the residue was then purified by silica gel column chromatography (methylene chloride/methanol=5/1) to afford 4-(4-trifluoromethoxyphenoxy)piperidine (55 g, yield 83%) as a white powder.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

After 4-[4-(Trifluoromethoxy)phenoxy]pyridine (2.00 g) was dissolved in acetic acid (20 mL) and platinum(IV) oxide (200 mg) was added. The resulting mixture was stirred under 50 atms of atmosphere of hydrogen at 24-26° C. for 7 hr 40 min. The reaction mixture was filtered to remove the catalyst followed by concentration in vacuo to give 3.89 g of colorless oily crude product. The crude product was dissolved in toluene (100 mL) and was washed three times with 10 w/v % NaOHaq (50 mL×3) and then was washed three times with water (50 mL×3). The organic layer was condensed under reduced pressure to give 772 mg (37.7% yield) of a pale yellow crystal target compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

4-(4-(trifluoromethoxy)phenoxy)piperidine-1-formic acid tert-butyl ester (2.5 g, 6.66 mmol) was dissolved in 1,4-dioxane, added dropwise hydrogen chloride in 1,4-dioxane solution, stirred for 3 h at room temperature, removed solvents after the reaction was completed, residuals were washed by petroleum ether and ethyl ether respectively to give 2.0 g white solid, yield was 99%.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods V

Procedure details

Potassium hydroxide (10.7 g) was heated to 100° C., and dissolved in isobutanol (15 mL). An isobutanol (25 mL) solution of 1-ethoxycarbonyl-4-(4-trifluoromethoxyphenoxy)piperidine (12.03 g) was dropwise added thereto while noticing generation of carbon dioxide gas. After the dropwise addition, the mixture was heated and stirred at 100° C. for 2 hours; then the solvent was concentrated; and toluene (40 mL) was added to the obtained residue. The toluene solution was washed with water (40 mL×2), and then the solvent was concentrated under reduced pressure to obtain a target compound as a light orange solid substance. The yield amount was 5.73 g (98% based on trifluoromethoxyphenol).
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
12.03 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Trifluoromethoxy)phenoxy]piperidine
Reactant of Route 2
Reactant of Route 2
4-[4-(Trifluoromethoxy)phenoxy]piperidine
Reactant of Route 3
Reactant of Route 3
4-[4-(Trifluoromethoxy)phenoxy]piperidine
Reactant of Route 4
Reactant of Route 4
4-[4-(Trifluoromethoxy)phenoxy]piperidine
Reactant of Route 5
Reactant of Route 5
4-[4-(Trifluoromethoxy)phenoxy]piperidine
Reactant of Route 6
Reactant of Route 6
4-[4-(Trifluoromethoxy)phenoxy]piperidine

Citations

For This Compound
25
Citations
S Jayachandra, MK Sethi, VK Kaushik, V Ravi… - Green and Sustainable …, 2018 - scirp.org
Several related substances were detected at trace level in (2R)-2,3-dihydro-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl] phenoxy] methyl]imidazo[2, 1-b]oxazole …
Number of citations: 4 www.scirp.org
S Sharma, R Anand, PS Cham, S Raina… - RSC …, 2020 - pubs.rsc.org
A concise, protection-group free and sequential route has been developed for the synthesis of the nitroimidazole based FDA-approved multi-drug resistant anti-tuberculosis drug, …
Number of citations: 4 pubs.rsc.org
D Sun, RB Lee, RP Tangallapally, RE Lee - European journal of …, 2009 - Elsevier
In the course of the development of a potent series of nitrofuranylamide anti-tuberculosis agents, we investigated if the exceptional activity resulted in part from the isoxazoline core and …
Number of citations: 93 www.sciencedirect.com
J Liu, W Lin, AE Sorochinsky, G Butler, A Landa… - Journal of Fluorine …, 2022 - Elsevier
Trifluoromethoxy-containing molecules represent still underdeveloped, but highly promising group of biologically active compounds. The first part of this review profiles five known …
Number of citations: 7 www.sciencedirect.com
B Villemagne, C Crauste, M Flipo, AR Baulard… - European journal of …, 2012 - Elsevier
Tuberculosis is a major disease causing every year 1.8 million deaths worldwide and represents the leading cause of mortality resulting from a bacterial infection. Introduction in the 60's …
Number of citations: 257 www.sciencedirect.com
Rakesh, DF Bruhn, MS Scherman, LK Woolhiser… - PLoS …, 2014 - journals.plos.org
The reductively activated nitroaromatic class of antimicrobials, which include nitroimidazole and the more metabolically labile nitrofuran antitubercular agents, have demonstrated some …
Number of citations: 35 journals.plos.org
Y Zhou, J Wang, Z Gu, S Wang, W Zhu… - Chemical …, 2016 - ACS Publications
Fluoroorganic chemistry has become essential in the evolution of many different but interconnected research fields. These include the development of new materials with a broad range …
Number of citations: 205 pubs.acs.org
L Xing, T Honda, L Fitz, I Ojima - Fluorine in Life Sciences …, 2019 - Elsevier
Aryl trifluoromethyl ethers (OCF 3 ), aryl difluoromethyl ethers (OCHF 2 ), and aromatic sulfur pentafluorides (SF 5 ) are of particular interest in drug design due to their favorable …
Number of citations: 4 www.sciencedirect.com
GL Lu, AST Tong, D Conole, HS Sutherland… - Bioorganic & Medicinal …, 2020 - Elsevier
A series of 5,8-disubstituted tetrahydroisoquinolines were shown to be effective inhibitors of M. tb in culture and modest inhibitors of M. tb ATP synthase. There was a broad general …
Number of citations: 16 www.sciencedirect.com
R Gupta, S Sharma, R Singh, RA Vishwakarma… - Pharmaceuticals, 2022 - mdpi.com
Nitroimidazole represents one of the most essential and unique scaffolds in drug discovery since its discovery in the 1950s. It was K. Maeda in Japan who reported in 1953 the first …
Number of citations: 12 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.